4-(9H-Carbazol-9-yl)aniline

Descripción general

Descripción

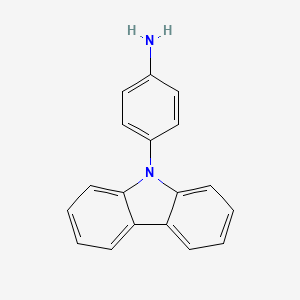

“4-(9H-Carbazol-9-yl)aniline” is a chemical compound with the CAS Number: 52708-37-9 . It has a molecular weight of 258.32 and a linear formula of C18H14N2 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been achieved through Suzuki coupling reactions . This method involves the reaction of boronic acid with aryl halides in the presence of a palladium catalyst .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C18H14N2 . This indicates that the molecule is composed of 18 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .

Chemical Reactions Analysis

“this compound” has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) . When introduced into standard devices, it resulted in significantly enhanced current, power, and external quantum efficiencies .

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 258.32 . The compound shows good thermal stability .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 4-(9H-Carbazol-9-yl)aniline serves as a precursor in synthesizing a variety of chemical compounds. For instance, it is used in the synthesis of 2-(9H-carbazol-1-yl)anilines, which demonstrates high regioselectivity and compatibility with different ketones, but not aldehydes (Noland et al., 2018). It's also a key reactant in the production of various carbazole derivatives, which have wide-ranging applications in pharmaceuticals and material science (Saritha, Annes, & Ramesh, 2021).

Applications in Organic Electronics

- This compound plays a crucial role in the development of organic light-emitting diodes (OLEDs). It's used as an electron-donating unit in bipolar chromophores for OLEDs, influencing their photoluminescence and electrochemical properties (Zhao Sen et al., 2016).

- It's also utilized in synthesizing alternating arylamino-functionalized copolymers, which have applications in creating organic–inorganic semiconductor composites with customizable emission colors (Kanelidis et al., 2011).

Medicinal Chemistry and Pharmacology

- In the field of pharmacology, derivatives of this compound have been investigated for their antimicrobial activities. This includes the synthesis of new heterocyclic derivatives of 9H-carbazole, which are evaluated for potential as antimicrobial agents (Salih, Salimon, & Yousif, 2016).

Materials Science

- In materials science, this compound is used in creating novel aromatic polyurethanes. These materials exhibit electrochromic properties, making them suitable for applications in smart windows and memory devices (Ji et al., 2016).

- Another application is in the synthesis of liquid-crystalline copolymers, which are used for tuning emission colors in OLEDs. This demonstrates the versatility of this compound in developing advanced materials with specific optical properties (Kosaka, Kato, & Uryu, 1994).

Mecanismo De Acción

Target of Action

The primary target of 4-(9H-Carbazol-9-yl)aniline is the organic light-emitting diode (OLED) structure, where it acts as a hole-transporting material . It helps to efficiently transport positive charges (holes) from the anode to the emitting layer .

Mode of Action

This compound interacts with its target by injecting holes into the HOMO (Highest Occupied Molecular Orbital) of the OLED structure . This interaction leads to a narrow recombination zone in the EML (Emission Layer) and results in singlet-polaron quenching, which can affect the efficiency of the device .

Biochemical Pathways

The action of this compound affects the pathway of charge transport in OLEDs. By facilitating the transport of positive charges, it influences the overall efficiency of the light-emitting process . The downstream effects include enhanced current, power, and external quantum efficiencies of the OLED device .

Pharmacokinetics

While the ADME (Absorption, Distribution, Metabolism, Excretion) properties are typically discussed in the context of drugs, for this compound, we can discuss its similar properties in the OLED context. It has excellent hole injection and transport properties . Its impact on bioavailability can be seen in terms of its ability to improve device efficiency and stability .

Result of Action

The molecular effect of this compound’s action is the creation of a narrow recombination zone in the EML . On a cellular level, or more appropriately on a device level, this results in improved efficiency and stability of the OLED .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 and H319 . These statements indicate that the compound can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice if skin or eye irritation persists .

Direcciones Futuras

Propiedades

IUPAC Name |

4-carbazol-9-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVUXRBOPYDIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347398 | |

| Record name | 4-(9H-Carbazol-9-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52708-37-9 | |

| Record name | N-(4-Aminophenyl)carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52708-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(9H-Carbazol-9-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(9H-Carbazol-9-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

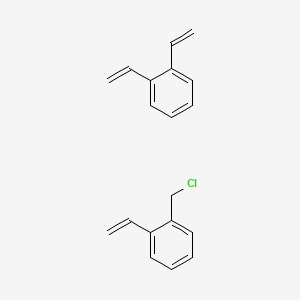

Feasible Synthetic Routes

Q1: How does the incorporation of 4-(9H-Carbazol-9-yl)aniline into a conjugated polymer impact the performance of black phosphorus quantum dot (BPQD) based memory devices?

A1: [] Incorporating this compound into the conjugated polymer poly[(9,9-dioctyl-9H-fluorene)-alt-(this compound)] (PFCz-NH2) enables its covalent functionalization onto BPQDs. This covalent linkage, as seen in PFCz-g-BPQDs, leads to a significant improvement in memory device performance compared to simple blends of the polymer and BPQDs. Devices with PFCz-g-BPQDs exhibit a remarkable ON/OFF current ratio (>107) and lower switch-on/off voltages (-0.89/+1.95 V), indicating superior memory performance and reduced power consumption. In contrast, devices based on blended PFCz-NH2:BPQDs show an ON/OFF ratio of only 3 × 103 and a larger switching window (Δ|VON - VOFF| = 5.47 V). This highlights the crucial role of the covalent bond formed via this compound in achieving efficient charge transport and improved memory characteristics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.